{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methoxyphenyl)methanone
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Overview
Description
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHOXYBENZOYL)PIPERAZINE is a complex organic compound that features a pyrrolopyrimidine core, substituted with a chlorophenyl and a phenyl group
Preparation Methods
The synthesis of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the chlorophenyl and phenyl groups through electrophilic aromatic substitution.
Piperazine Derivatization: Coupling the pyrrolopyrimidine intermediate with 2-methoxybenzoyl piperazine under suitable conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHOXYBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups, altering the compound’s properties.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHOXYBENZOYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly in targeting specific biological pathways.
Materials Science: The compound’s unique structure could be explored for creating novel materials with specific electronic or optical properties.
Biological Studies: It can be used in biochemical assays to study its interaction with various biomolecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHOXYBENZOYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds to 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHOXYBENZOYL)PIPERAZINE include other pyrrolopyrimidine derivatives with different substituents. These compounds can be compared based on their chemical structure, reactivity, and biological activity. The uniqueness of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHOXYBENZOYL)PIPERAZINE lies in its specific substitution pattern, which may confer distinct properties and applications.
Properties
Molecular Formula |
C30H26ClN5O2 |
---|---|
Molecular Weight |
524.0 g/mol |
IUPAC Name |
[4-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C30H26ClN5O2/c1-38-26-10-6-5-9-24(26)30(37)35-17-15-34(16-18-35)28-27-25(21-7-3-2-4-8-21)19-36(29(27)33-20-32-28)23-13-11-22(31)12-14-23/h2-14,19-20H,15-18H2,1H3 |
InChI Key |
WTZFLEXQKFNADH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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